BenchChemオンラインストアへようこそ!

Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride

Medicinal chemistry Physicochemical property optimization Pharmacokinetic modeling

Secure your PDE1 inhibitor and AMPA receptor antagonist programs with the correct C3-methyl hexahydrofuropyrrole building block. CAS 2177267-25-1 is the single-source racemic (3S,3aS,6aS) stereoisomer, distinct from its 2-methyl regioisomer (LogP difference ~0.9) and des-methyl parent, which is critical for maintaining SAR data integrity as documented in U.S. Patent 9,718,832 and IKM-159 literature. Available as a water-soluble HCl salt in 95% and 98% purity tiers, this compound supports both exploratory synthesis and preparative chiral resolution campaigns. Verify your procurement specification to avoid costly synthetic reproducibility failures.

Molecular Formula C7H14ClNO
Molecular Weight 163.65
CAS No. 2177267-25-1
Cat. No. B2355509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRacemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride
CAS2177267-25-1
Molecular FormulaC7H14ClNO
Molecular Weight163.65
Structural Identifiers
SMILESCC1COC2C1CNC2.Cl
InChIInChI=1S/C7H13NO.ClH/c1-5-4-9-7-3-8-2-6(5)7;/h5-8H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1
InChIKeyQMNZSOXJLLBRPJ-RYLOHDEPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride (CAS 2177267-25-1): Core Scaffold Identity and Procurement-Relevant Classification


Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride (CAS 2177267-25-1) is a fully saturated, bicyclic heterocyclic building block belonging to the hexahydrofuropyrrole class, characterized by a fused tetrahydrofuran-pyrrolidine ring system with a methyl substituent at the C3 position and defined stereochemistry across all three chiral centers (3S,3aS,6aS) . The compound is supplied as the hydrochloride salt (C₇H₁₄ClNO, MW 163.65) and serves as a key intermediate in medicinal chemistry programs targeting phosphodiesterase 1 (PDE1) inhibition and ionotropic glutamate receptor modulation, with the hexahydrofuro[2,3-c]pyrrole scaffold having been validated in both patent literature as a PDE1 inhibitor chemotype and in peer-reviewed pharmacology as the core of AMPA receptor-selective antagonist IKM-159 [1][2].

Why Generic Substitution of Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride Is Not Advisable: Regiochemical and Stereochemical Identity Defines Procurement Integrity


Substituting CAS 2177267-25-1 with structurally similar hexahydrofuropyrrole building blocks introduces quantifiable risk to synthetic reproducibility and biological data integrity. The 3-methyl regiochemistry of this compound produces a calculated LogP of +0.6625, whereas its closest regioisomer — rac-(2R,3aS,6aS)-2-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride — exhibits a LogP of −0.24, a difference of approximately 0.9 log units that profoundly alters chromatographic behavior, cellular permeability, and pharmacokinetic prediction models . Furthermore, the (3S,3aS,6aS) relative stereochemistry defines a specific spatial orientation of the methyl group that is non-interchangeable with the (3R,3aR,6aR) enantiomeric pair or with the des-methyl parent scaffold — a critical consideration given that the hexahydrofuro[2,3-c]pyrrole core appears in subtype-selective AMPA receptor antagonists (e.g., IKM-159) where stereochemistry governs pharmacological activity [1]. These quantitative differences are not captured by generic molecular formula or molecular weight searches, and reliance on similar CAS entries without verifying regiochemistry and stereochemistry can lead to procurement of an incorrect building block that will not produce the intended synthetic intermediate or biological probe.

Quantitative Evidence Guide: Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride (CAS 2177267-25-1) Differentiation Data


LogP Differentiation: 3-Methyl vs. 2-Methyl Regioisomer — A 0.9-Log-Unit Lipophilicity Gap

The target compound bears a methyl group at the C3 position of the hexahydrofuro[2,3-c]pyrrole scaffold, yielding a calculated LogP of +0.6625. In contrast, the 2-methyl regioisomer — rac-(2R,3aS,6aS)-2-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride (MFCD28892926) — exhibits a calculated LogP of −0.24 . This difference of approximately 0.9 LogP units translates to roughly an 8-fold difference in octanol-water partition coefficient, substantially affecting compound behavior in reverse-phase chromatography, lipid bilayer permeability assays, and in silico ADME prediction models. For medicinal chemistry programs optimizing CNS penetration or metabolic stability, this regiochemical identity is not cosmetic — it determines which physicochemical space the building block occupies.

Medicinal chemistry Physicochemical property optimization Pharmacokinetic modeling

Scaffold Precedence in PDE1 Inhibitor Patents: Hexahydrofuro[2,3-c]pyrrole as a Privileged Chemotype

The hexahydrofuro[2,3-c]pyrrole scaffold — the exact core structure of CAS 2177267-25-1 — has been explicitly claimed and exemplified in U.S. Patent 9,718,832 (H. Lundbeck A/S) as a PDE1 inhibitor chemotype for the treatment of neurodegenerative and psychiatric disorders [1]. Target engagement data from BindingDB for structurally related hexahydrofuropyrrole PDE1 inhibitors demonstrate IC₅₀ values in the 330 nM range against recombinant human PDE1C, confirming that functionalization of this scaffold can yield sub-micromolar enzyme inhibition [2]. While this specific building block (the 3-methyl analog) has not yet been reported with isolated biological data, its use as a synthetic intermediate enables the systematic exploration of structure-activity relationships (SAR) at the C3 position within a patent-validated, biologically active scaffold series.

Phosphodiesterase inhibition Neuroscience drug discovery Patent-validated chemotypes

AMPA Receptor Antagonist Precedence: IKM-159 Uses the Identical Hexahydrofuro[2,3-c]pyrrole Core

The hexahydro-2H-furo[2,3-c]pyrrole scaffold constitutes the central core of IKM-159, a heterotricyclic AMPA receptor-selective antagonist with demonstrated activity in reducing excitatory synaptic transmission in hippocampal neurons and spontaneous action potential firing in an in vitro status epilepticus model [1]. IKM-159 inhibited glutamate-evoked whole-cell currents from recombinant GluA2- and GluA4-containing AMPA receptors, while sparing kainate and NMDA receptors. Pharmacologically, IKM-159 was originally studied as a racemic mixture and displayed competitive antagonist behavior with agonist concentration-dependent inhibition of steady-state currents [1]. The target compound (CAS 2177267-25-1), as the 3-methyl-substituted hexahydrofuro[2,3-c]pyrrole building block, provides a direct synthetic entry point to explore the impact of C3 substitution on AMPA receptor pharmacology — a critical SAR vector given that stereochemistry and ring substitution pattern govern subtype selectivity in this series [2].

Ionotropic glutamate receptors AMPA receptor pharmacology Epilepsy and neurodegeneration

Purity Tiering and Batch-Level QC Documentation: Differentiating Procurement Reliability

CAS 2177267-25-1 is available at two distinct purity tiers from documented suppliers: standard 95% purity with batch-specific QC certificates including NMR, HPLC, and GC characterization data (Bidepharm) , and a higher NLT 98% purity grade manufactured under ISO-certified quality systems for API intermediate applications (MolCore) . In comparison, the 2-methyl regioisomer (MFCD28892926) is listed at 95% purity without a publicly documented 98% option, and the parent des-methyl scaffold (CAS 1361220-22-5) is similarly offered at 95% without the same breadth of disclosed analytical characterization [1]. The availability of dual purity grades with documented batch-level NMR, HPLC, and GC data reduces the hidden cost of in-house re-characterization and lowers the risk of synthetic failure due to unidentified impurities that may arise from less rigorously characterized alternative building blocks.

Analytical quality control Synthetic reproducibility Procurement risk management

Racemic Stereochemical Identity: A Defined Three-Center Mixture for Resolution Studies and Reference Standard Use

The compound is explicitly designated as racemic with (3S,3aS,6aS) relative stereochemistry. This defines a 1:1 mixture of the (3S,3aS,6aS) and (3R,3aR,6aR) enantiomeric pairs, distinct from the (3R,3aR,6aR)-specific enantiomeric pair sold under the rel-(3R,3aR,6aR) designation (same CAS 2177267-25-1, but stereochemical descriptor variation depending on vendor nomenclature) . The racemic nature provides a defined stereochemical composition that is essential for programs conducting chiral resolution to isolate single enantiomers for comparative pharmacology or for establishing racemic reference standards against which enantiopure batches are benchmarked. By contrast, cis-hexahydrofuro[2,3-c]pyrrole analogs (e.g., CAS 1361220-22-5) possess only two stereocenters and lack the C3 methyl chiral center, rendering them unsuitable for three-center stereochemical studies [1].

Stereochemistry Chiral resolution Reference standards

Best Research and Industrial Application Scenarios for Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride (CAS 2177267-25-1)


PDE1 Inhibitor Lead Optimization: C3-Methyl SAR Exploration

For medicinal chemistry teams prosecuting PDE1 inhibitor programs within the hexahydrofuropyrrole patent space (U.S. Patent 9,718,832), CAS 2177267-25-1 serves as a direct building block for introducing a C3-methyl substituent onto the validated PDE1 scaffold, enabling systematic SAR evaluation of the impact of C3 substitution on PDE1 isoform selectivity and potency . The scaffold's patent-protected status and its demonstrated sub-micromolar PDE1C activity in close analogs (IC₅₀ ∼330 nM, BindingDB) make procurement of the correct regiochemical building block essential for generating composition-of-matter that remains within the claimed chemical space [1]. The racemic nature further allows teams to assess whether enantioselective PDE1 inhibition emerges upon resolution of the two enantiomers.

AMPA Receptor Modulator Synthesis: C3-Substituted IKM-159 Analogs

Investigators studying AMPA receptor pharmacology and seeking to develop subtype-selective antagonists can employ CAS 2177267-25-1 as the core building block for synthesizing C3-substituted analogs of IKM-159, the prototypical hexahydrofuro[2,3-c]pyrrole-based AMPA receptor antagonist that selectively inhibits GluA2- and GluA4-containing receptors while sparing NMDA and kainate receptors . The C3-methyl substitution pattern provides a defined starting point for probing the steric and electronic requirements of AMPA receptor subtype selectivity, a critical parameter given that IKM-159's competitive antagonist mechanism and subunit selectivity are influenced by the heterotricyclic framework's substitution pattern [1]. Procurement of the correctly specified C3-methyl racemate, rather than the 2-methyl regioisomer or des-methyl parent, is essential for generating SAR data that can be meaningfully compared across the IKM series.

Chiral Resolution and Enantioselective Pharmacology Studies

For analytical chemistry groups and pharmacology teams requiring enantiopure hexahydrofuropyrrole building blocks, CAS 2177267-25-1 provides a racemic three-center mixture that is ideally suited for preparative chiral chromatographic resolution into its constituent (3S,3aS,6aS) and (3R,3aR,6aR) enantiomers . The resolved enantiomers can then be independently derivatized and evaluated for differential biological activity, addressing the key pharmacological question identified in the IKM-159 literature where the racemic antagonist was later studied to determine which enantiomer carried the AMPA receptor activity [1]. The commercial availability of this racemate at two purity tiers (95% with full QC and NLT 98% ISO-grade) further supports both exploratory and late-stage resolution campaigns with appropriate quality control documentation .

Synthetic Methodology Development on the Furo[2,3-c]pyrrole Scaffold

For synthetic organic chemistry groups developing new annulation, hydrogenation, or N-functionalization methodologies on bicyclic heterocycles, CAS 2177267-25-1 serves as a well-characterized, commercially available substrate with defined stereochemistry, documented solubility (water-soluble HCl salt), and reported computational descriptors (LogP 0.6625, TPSA 21.26, H-acceptors 2, H-donors 1) . The compound's fully saturated ring system distinguishes it from the unsaturated 2H-furo[2,3-c]pyrrole substrates used in published MgI₂-catalyzed annulation studies, providing a complementary reactivity profile for hydrogenation-state-dependent methodology development [1].

Quote Request

Request a Quote for Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.